![molecular formula C20H19N3O2S B2826709 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-70-9](/img/structure/B2826709.png)

2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimido[4,5-b]quinolines are a class of compounds that have been synthesized through various methods . They are known for their wide range of biological properties, including antitumor activity .

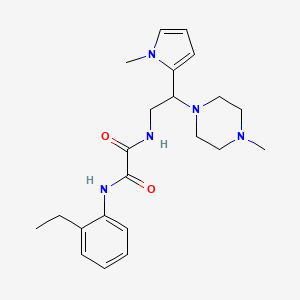

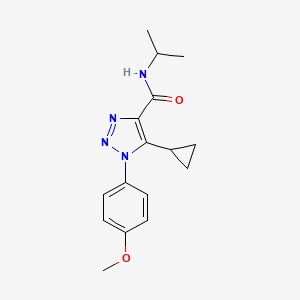

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinoline derivatives has been studied using various spectroscopic methods such as FT-IR (Fourier Transform infrared spectroscopy), 1H NMR (Nuclear Magnetic Resonance), 13C NMR, and GC-MS (gas chromatography-mass spectrometry) .Aplicaciones Científicas De Investigación

Antioxidant Activity

Compounds closely related to 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione have been synthesized and evaluated for their antioxidant properties. One study prepared new hexahydropyrimido[5,4-c]quinoline-2,5-diones and found that those containing thiourea moiety exhibited better antioxidant activity, suggesting potential for applications in oxidative stress-related conditions (Ismaili et al., 2008).

Corrosion Inhibition

Another scientific application involves the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that these compounds could effectively prevent corrosion, highlighting their potential in industrial applications to enhance the durability of metals (Verma et al., 2016).

Catalysis

A novel catalyst based on metal-organic frameworks (MOFs) was developed for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work underscores the importance of these compounds in facilitating various chemical transformations, offering a pathway to more efficient and sustainable chemical synthesis (Sepehrmansouri et al., 2020).

Green Chemistry

The compound and its derivatives have also found applications in green chemistry. For instance, a study outlined an L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, demonstrating the utility of water as a solvent in promoting environmentally friendly chemical reactions (Rajesh et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown antitumor activity , suggesting that the targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s known that the introduction of a thioureido group at a specific position in the compound’s structure resulted in significant antitumor activity and improved selectivity toward non-small cell lung, colon, cns, melanoma, renal, and breast cancer cell lines . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.

Result of Action

The result of HMS1653H15’s action is a broad-spectrum antitumor activity against most of the tested sub-panel tumor cell lines . This suggests that the compound has a cytotoxic effect, leading to the death of cancer cells.

Direcciones Futuras

The future directions for research on pyrimido[4,5-b]quinolines could involve the development of new methods for the preparation of these compounds and the improvement of existing synthetic methods . Additionally, further studies could be conducted to explore their potential biological activities and applications in medicinal chemistry .

Propiedades

IUPAC Name |

5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFUHXUTAAWJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2826626.png)

![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)